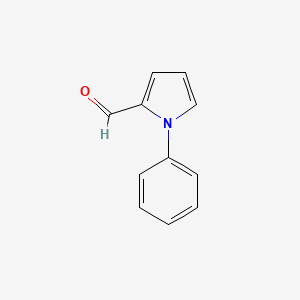

1-phenyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEQKKWJDGVPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359052 | |

| Record name | 1-phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-39-1 | |

| Record name | 1-Phenyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30186-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-phenyl-1H-pyrrole-2-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-pyrrole-2-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that stands as a critical structural motif and versatile intermediate in the fields of organic synthesis and medicinal chemistry. Its architecture, featuring a pyrrole ring N-substituted with a phenyl group and functionalized with a reactive carbaldehyde at the C2 position, makes it a valuable precursor for a diverse array of more complex molecules. The pyrrole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its primary synthetic routes, explore its detailed spectral and physicochemical characteristics, analyze its chemical reactivity, and discuss its applications as a foundational building block in the synthesis of pharmacologically relevant compounds. The causality behind experimental choices and the strategic utility of this compound will be emphasized throughout.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic rings, such as 1-phenylpyrrole.

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is the in-situ formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7] The N-phenyl group on the pyrrole ring activates it towards electrophilic attack, directing the substitution primarily to the C2 position due to the stability of the resulting cationic intermediate.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Extreme caution is required when handling phosphorus oxychloride.

Reagents and Equipment:

-

1-Phenylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium acetate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

-

Rotary evaporator

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF in anhydrous DCE.

-

Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. Add POCl₃ dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.[4]

-

Pyrrole Addition: After the addition of POCl₃ is complete, add a solution of 1-phenylpyrrole in anhydrous DCE dropwise to the reaction mixture at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding a saturated aqueous solution of sodium acetate. This step is highly exothermic and releases gases; perform with vigorous stirring and adequate ventilation.[4]

-

Work-up and Extraction: Continue stirring for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Safety Considerations: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[4] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The quenching step is particularly hazardous due to its exothermic nature.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO | [8] |

| Molecular Weight | 171.20 g/mol | |

| CAS Number | 30186-39-1 | [8] |

| Appearance | Solid | |

| IUPAC Name | This compound | [8] |

| InChI Key | LXEQKKWJDGVPRW-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The phenyl and aldehyde substituents significantly influence the electronic environment of the pyrrole ring protons.

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| Aldehyde-H | ~9.56 | Singlet (s) | H atom of the -CHO group |

| Phenyl-H | ~7.33-7.48 | Multiplet (m) | 5H of the N-phenyl ring |

| Pyrrole-H5 | ~7.16 | Doublet of d (dd) | H atom at C5 of the pyrrole ring |

| Pyrrole-H3 | ~7.07 | Triplet (t) | H atom at C3 of the pyrrole ring |

| Pyrrole-H4 | ~6.40 | Doublet of d (dd) | H atom at C4 of the pyrrole ring |

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical shifts are approximate and can vary based on solvent and concentration.

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| Aldehyde C=O | ~179.2 | Carbonyl carbon of the -CHO group |

| Phenyl C (ipso) | ~138.9 | Phenyl carbon attached to pyrrole N |

| Pyrrole C2 | ~132.7 | Pyrrole carbon attached to the -CHO group |

| Pyrrole C5 | ~131.2 | Pyrrole carbon C5 |

| Phenyl CH | ~129.3 | Phenyl carbons (ortho, meta, para) |

| Phenyl CH | ~128.4 | Phenyl carbons (ortho, meta, para) |

| Phenyl CH | ~126.2 | Phenyl carbons (ortho, meta, para) |

| Pyrrole C3 | ~122.1 | Pyrrole carbon C3 |

| Pyrrole C4 | ~111.0 | Pyrrole carbon C4 |

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical shifts are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Aldehyde) | ~1660-1680 | Strong, sharp peak characteristic of an aldehyde. |

| C=C Stretch (Aromatic) | ~1450-1600 | Multiple bands for pyrrole and phenyl rings. |

| C-N Stretch | ~1300-1350 | Stretching vibration of the pyrrole ring C-N. |

| C-H Stretch (Aromatic/Aldehydic) | ~2720-2820, ~3000-3100 | Aldehydic C-H and aromatic C-H stretches. |

Note: Wavenumbers are approximate, based on typical values for pyrrole-2-carbaldehydes.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| Parameter | Value (m/z) | Significance |

| Molecular Ion [M]⁺ | ~171.07 | Corresponds to the molecular weight (C₁₁H₉NO). |

| Major Fragments | [M-1]⁺, [M-29]⁺ | Loss of H radical, loss of CHO group. |

Note: Fragmentation is predicted based on the structure and data for related compounds.[8][12]

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C2 position is the primary center of reactivity, serving as an electrophilic handle for a multitude of synthetic transformations.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering a direct route to N-substituted 2-vinylpyrroles from this compound.[13] The choice of the phosphorus ylide (Wittig reagent) is critical as it dictates the stereochemical outcome of the resulting alkene.[14]

-

Non-stabilized Ylides (e.g., from methyltriphenylphosphonium bromide) typically react rapidly to form a cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene.[13][14]

-

Stabilized Ylides (e.g., containing an ester or ketone group) are less reactive, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the (E)-alkene as the major product.[13][15]

Caption: General workflow for the Wittig olefination of this compound.

Condensation Reactions for Heterocycle Elaboration

The aldehyde readily undergoes condensation with various nucleophiles, providing a straightforward pathway to more complex, pharmacologically relevant scaffolds.

-

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are valuable intermediates and have shown biological activity themselves.[16]

-

Hydrazone Synthesis: Condensation with hydrazines produces hydrazones, which can be further modified or used as ligands.[16]

-

Benzimidazole Synthesis: A notable example is the reaction with o-phenylenediamine, which, after initial condensation, undergoes intramolecular cyclization and aromatization to form 2-(1-phenyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, a fused heterocyclic system of significant interest in drug discovery.[17]

Applications in Research and Drug Development

This compound is not merely a chemical curiosity but a key building block in the synthesis of functional molecules. The inherent biological relevance of the pyrrole nucleus makes its derivatives prime candidates for screening in drug discovery programs.[2]

Derivatives synthesized from this aldehyde have been investigated for a range of therapeutic applications:

-

Antioxidant and Neuroprotective Agents: Pyrrole derivatives have been shown to possess antioxidant properties and protect against neurotoxicity in cellular models of Parkinson's disease.[1]

-

Anticancer Agents: The pyrrole scaffold is present in numerous compounds designed as inhibitors of protein kinases and other targets involved in cancer progression.[3]

-

Antimicrobial and Anthelmintic Agents: Schiff bases and other derivatives of pyrrole-2-carbaldehydes have demonstrated antibacterial, antifungal, and anthelmintic activities.[16]

-

Enzyme Inhibition: The pyrrole carbaldehyde pharmacophore has been identified as a template for designing inhibitors of enzymes like enoyl-ACP reductase, a key target in Mycobacterium tuberculosis.[18]

Caption: Synthetic pathways from the core scaffold to diverse therapeutic applications.

Conclusion

This compound is a high-value chemical entity whose utility extends far beyond its basic structure. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde functional group, provides a robust platform for synthetic exploration. As demonstrated by its extensive use in the creation of novel compounds with significant biological potential, this molecule serves as a testament to the power of heterocyclic building blocks in modern medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation functional molecules.

References

- 1. brieflands.com [brieflands.com]

- 2. scispace.com [scispace.com]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. This compound | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 12. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive exploration of the synthetic pathways leading to 1-phenyl-1H-pyrrole-2-carbaldehyde, a pivotal heterocyclic building block. As a compound of significant interest in medicinal chemistry and materials science, its efficient synthesis is a subject of considerable importance for researchers and drug development professionals.[1][2] Pyrrole-containing analogues are a potent source of biologically active compounds, with applications ranging from anticancer to antibacterial agents.[2][3] This document moves beyond simple procedural outlines to delve into the mechanistic underpinnings and causal logic behind preferred synthetic routes, offering field-proven insights to guide experimental design and execution.

Part 1: Foundational Synthesis of the N-Phenylpyrrole Core

The journey to this compound begins with the robust construction of its precursor, 1-phenyl-1H-pyrrole. While several N-arylation methods exist, the Paal-Knorr synthesis remains a cornerstone technique due to its reliability and straightforward execution.[4][5][6]

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis facilitates the creation of substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline.[4][6][7] The reaction is typically catalyzed by a protic or Lewis acid.[5]

The mechanism proceeds through a series of well-defined steps. Initially, the amine nucleophilically attacks one of the protonated carbonyl groups to form a hemiaminal intermediate. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes acid-catalyzed dehydration, eliminating two molecules of water to yield the aromatic pyrrole ring.[5] The ring-closing step is generally considered the rate-determining step of the reaction.[8]

Caption: Logical workflow of the Paal-Knorr synthesis for N-phenylpyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 1-Phenyl-1H-pyrrole

This protocol provides a microscale procedure for synthesizing the N-phenylpyrrole precursor.[6][8]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain purified 2,5-dimethyl-1-phenylpyrrole. For the synthesis of the unsubstituted 1-phenylpyrrole, 2,5-dimethoxytetrahydrofuran is a common starting material in place of hexane-2,5-dione.[9]

Part 2: The Vilsmeier-Haack Reaction: The Principal Pathway to Formylation

The most direct and widely employed method for introducing a formyl group onto the N-phenylpyrrole ring is the Vilsmeier-Haack reaction.[10] This reaction is exceptionally effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13]

Principle and Mechanism

The Vilsmeier-Haack reaction consists of three primary stages: the formation of the electrophilic Vilsmeier reagent, the nucleophilic attack by the pyrrole ring, and the final hydrolysis to the aldehyde.[14][15]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This produces a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][16]

-

Electrophilic Aromatic Substitution: The electron-rich N-phenylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating effect of the nitrogen atom, this attack occurs preferentially at the C2 position of the pyrrole ring.[11]

-

Hydrolysis: The resulting iminium salt intermediate is unstable and is readily hydrolyzed during aqueous workup to yield the final this compound.[16]

Caption: The three-stage mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrrole

This protocol is adapted from a general procedure for the formylation of pyrrole and is highly applicable to N-phenylpyrrole.[17]

Materials:

-

N,N-Dimethylformamide (DMF) (1.1 moles)

-

Phosphorus oxychloride (POCl₃) (1.1 moles)

-

1-Phenyl-1H-pyrrole (1.0 mole)

-

Ethylene dichloride (solvent)

-

Sodium acetate trihydrate (5.5 moles)

-

Ether

-

Saturated aqueous sodium carbonate solution

Procedure:

-

Reagent Preparation: In a three-necked flask fitted with a stirrer and dropping funnel, place DMF (1.1 moles). Cool the flask in an ice bath to maintain an internal temperature of 10–20°C.

-

Slowly add POCl₃ (1.1 moles) over 15 minutes. An exothermic reaction forms the Vilsmeier complex.

-

Remove the ice bath and stir for an additional 15 minutes.

-

Pyrrole Addition: Re-cool the flask in the ice bath and add ethylene dichloride (250 mL). Once the temperature is below 5°C, add a solution of 1-phenyl-1H-pyrrole (1.0 mole) in ethylene dichloride (250 mL) over 1 hour.

-

Reaction: Replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Workup and Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water (~1 L).

-

Reflux the mixture again for 15 minutes with vigorous stirring to ensure complete hydrolysis of the intermediate.

-

Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.

-

Combine the organic extracts and wash carefully with saturated sodium carbonate solution.

-

Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and purify the remaining product by vacuum distillation.

Quantitative Data and Product Characterization

The Vilsmeier-Haack formylation of pyrroles is known for its high efficiency.

| Parameter | Value/Observation | Reference |

| Typical Yield | 80-95% (for unsubstituted pyrrole) | [17] |

| Product Form | Solid | |

| Molecular Weight | 171.20 g/mol | |

| ¹H NMR (CDCl₃) | Signals expected for phenyl protons, pyrrole ring protons, and a distinct aldehyde proton signal (>9.0 ppm). | [18][19] |

| ¹³C NMR | Resonances for 11 carbons, including the carbonyl carbon of the aldehyde group (~180 ppm). | [20] |

Part 3: Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is dominant, alternative methods offer different advantages, particularly concerning environmental and safety considerations.

Oxidative Annulation and C-H to C=O Oxidation

A novel de novo synthesis has been developed that constructs the pyrrole-2-carbaldehyde skeleton from simpler starting materials.[21][22] This method involves an iodine/copper-mediated oxidative annulation and a direct C(sp³)–H to C=O oxidation.[21]

Principle: The reaction proceeds by combining aryl methyl ketones, arylamines (e.g., aniline), and acetoacetate esters in the presence of a copper catalyst, iodine, and molecular oxygen.[21] Mechanistic studies suggest the aldehyde oxygen atom originates from O₂.[22] This approach avoids the use of hazardous reagents like POCl₃ and represents a greener synthetic route.[21]

The proposed mechanism is a complex cascade involving sequential iodination, Kornblum oxidation, condensation, cyclization, and a final oxidative aromatization step to yield the polysubstituted pyrrole-2-carbaldehyde.[21]

Caption: High-level workflow for the oxidative annulation synthesis route.

Part 4: Comparative Analysis and Field Insights

The choice of synthetic pathway is dictated by factors including scale, safety, available precursors, and desired substitution patterns.

| Feature | Vilsmeier-Haack Reaction | Oxidative Annulation |

| Starting Material | Pre-formed 1-Phenyl-1H-pyrrole | Aryl methyl ketone, aniline, acetoacetate ester |

| Key Reagents | POCl₃, DMF | CuCl₂, I₂, O₂ |

| Reaction Type | Electrophilic Formylation | Multi-component Oxidative Annulation |

| Advantages | High yield, reliable, well-established, direct formylation | De novo synthesis, builds complexity, avoids POCl₃, greener |

| Disadvantages | Requires hazardous POCl₃, moisture-sensitive | Multi-component reaction can be complex, may yield substituted products |

| Best For | Direct, high-yield formylation of an existing N-phenylpyrrole core on a lab or industrial scale. | Building substituted pyrrole-2-carbaldehydes from basic precursors in a single pot. |

Expert Commentary: For the direct and efficient synthesis of the title compound, this compound, from its immediate precursor, the Vilsmeier-Haack reaction remains the gold standard. Its high yields and predictability make it the most trustworthy protocol for routine production. The oxidative annulation method, while elegant, is better suited for library synthesis or when aiming for specific substitution patterns on the pyrrole ring that are not easily accessible otherwise. The operational simplicity of the Vilsmeier-Haack reaction, despite the hazardous nature of POCl₃, often makes it the more practical choice in a controlled laboratory setting.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of N-phenylpyrrole, a precursor readily synthesized via the Paal-Knorr reaction. This pathway is robust, high-yielding, and mechanistically well-understood. While innovative methods like oxidative annulation provide valuable alternatives for building molecular diversity, the Vilsmeier-Haack reaction's efficiency and reliability cement its status as the principal method for preparing this key intermediate. A thorough understanding of these pathways empowers researchers to make informed decisions, optimizing for yield, purity, and safety in the synthesis of this versatile molecule crucial for advancing drug discovery and materials science.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 20. This compound | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 1-phenyl-1H-pyrrole-2-carbaldehyde (C₁₁H₉NO), a heterocyclic aldehyde of significant interest in synthetic chemistry. As a key building block, its unambiguous structural confirmation is paramount for researchers in medicinal chemistry and materials science. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a holistic and validated characterization of the molecule.

Molecular Structure and Spectroscopic Rationale

This compound consists of a pyrrole ring N-substituted with a phenyl group and a formyl group at the C2 position. This specific arrangement of aromatic and electron-withdrawing groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for verifying the compound's identity and purity after synthesis.

The numbering convention used for NMR assignments is presented in the molecular diagram below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality NMR spectra.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

¹H NMR Acquisition: Set acquisition parameters, including a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Use a broader spectral width (~200 ppm) and a greater number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the three pyrrole ring protons, and the five phenyl ring protons. The electron-withdrawing nature of the aldehyde group and the anisotropic effects of the aromatic rings significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |

|---|---|---|---|

| ~9.60 | Singlet (s) | H-CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and resides in a characteristic downfield region. |

| ~7.50-7.40 | Multiplet (m) | Phenyl H (ortho, meta, para) | Protons on the N-phenyl group appear as a complex multiplet. The ortho protons are typically the most downfield due to their proximity to the pyrrole ring. |

| ~7.10 | Doublet of doublets (dd) | H5 (pyrrole) | This proton is coupled to H4 and H3, resulting in a doublet of doublets. It is downfield due to its proximity to the electronegative nitrogen. |

| ~7.00 | Doublet of doublets (dd) | H3 (pyrrole) | Coupled to H4 and H5, this proton is adjacent to the electron-withdrawing aldehyde group, causing a downfield shift. |

| ~6.30 | Triplet (t) or dd | H4 (pyrrole) | This proton is coupled to both H3 and H5, typically appearing as a triplet or a doublet of doublets. It is the most upfield of the pyrrole protons. |

Note: The predicted values are based on analysis of related structures such as pyrrole-2-carboxaldehyde and 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde.[2][3]

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all 11 carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~180.0 | C=O (aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. |

| ~140.0 | C1' (phenyl) | The ipso-carbon of the phenyl ring, directly attached to the nitrogen. |

| ~132.0 | C2 (pyrrole) | The carbon bearing the aldehyde group is significantly downfield. |

| ~130.0 - 125.0 | Phenyl Carbons | The remaining five carbons of the phenyl ring appear in the typical aromatic region. |

| ~125.5 | C5 (pyrrole) | Alpha-carbon to the nitrogen. |

| ~122.0 | C3 (pyrrole) | Beta-carbon to the nitrogen, adjacent to the formyl-substituted carbon. |

| ~110.0 | C4 (pyrrole) | The most upfield of the pyrrole ring carbons. |

Note: Predicted values are based on established substituent effects in pyrrole systems.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[4] The spectrum of this compound is dominated by the strong absorption of the carbonyl group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a spectrum can be acquired from a thin film between two salt (NaCl or KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch (Phenyl & Pyrrole) |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) |

| ~1670-1660 | Strong, Sharp | C=O Stretch (Conjugated Aldehyde) |

| ~1600, ~1490 | Medium-Weak | C=C Stretch (Aromatic Rings) |

| ~1300-1000 | Medium | C-N and C-C Stretching |

| ~750, ~690 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) |

Interpretation: The most diagnostic peak is the strong C=O stretch around 1665 cm⁻¹. Its position, slightly lower than a typical aliphatic aldehyde (~1725 cm⁻¹), indicates conjugation with the aromatic pyrrole ring. The presence of weak bands for the aldehydic C-H stretch and the strong bands in the fingerprint region corresponding to a monosubstituted benzene ring further corroborate the structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive confirmation of its elemental composition.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and characteristic fragment ions.

-

Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Data Interpretation: The molecular formula C₁₁H₉NO corresponds to a molecular weight of 171.19 g/mol .[6] The high-resolution mass spectrum should show a molecular ion (M⁺˙) peak at m/z ≈ 171.0684.

Table 4: Major Ions in the EI Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 171 | [M]⁺˙ (Molecular Ion) |

| 170 | [M-H]⁺ |

| 142 | [M-CHO]⁺ |

| 115 | [M-CHO-HCN]⁺ or [C₉H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation is initiated by the loss of a hydrogen atom (to m/z 170) or the formyl radical (CHO, 29 amu) to yield a stable ion at m/z 142. Subsequent fragmentation of the pyrrole ring or loss of the phenyl group leads to the other observed ions.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Conclusion

The collective spectroscopic evidence provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the conjugated aldehyde, and mass spectrometry validates the molecular weight and elemental composition. This comprehensive dataset serves as a reliable reference for researchers utilizing this compound in further scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 6. This compound | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-phenyl-1H-pyrrole-2-carbaldehyde

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.[1] Among these, the pyrrole scaffold is a privileged structure, appearing in critical biological molecules like heme, chlorophyll, and vitamin B12.[1] The introduction of functional groups to the pyrrole ring, such as a carbaldehyde, creates versatile synthetic intermediates. This guide focuses on 1-phenyl-1H-pyrrole-2-carbaldehyde, a key building block whose unique electronic and structural features make it a valuable precursor in medicinal chemistry and materials science. We will provide an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical compound is fundamental to scientific communication. This section details the formal naming conventions and key physical and chemical data for this compound.

IUPAC Name and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 1-phenylpyrrole-2-carbaldehyde .[2]

Commonly used synonyms in literature and chemical catalogs include:

-

This compound[2]

-

1-Phenylpyrrole-2-carboxaldehyde

-

N-Phenylpyrrole-2-aldehyde

-

2-Formyl-1-phenylpyrrole

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 30186-39-1 | PubChem[2] |

| Molecular Formula | C₁₁H₉NO | PubChem[2] |

| Molecular Weight | 171.19 g/mol | PubChem[2] |

| InChI Key | LXEQKKWJDGVPRW-UHFFFAOYSA-N | PubChem[2] |

| SMILES | O=Cc1cccn1-c2ccccc2 | Sigma-Aldrich[3] |

Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Appearance | Light yellow to light brown crystalline powder | Pipzine Chemicals[4] |

| Melting Point | 40-44 °C | Pipzine Chemicals[4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | Pipzine Chemicals[4] |

Part 2: Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the formylation of 1-phenylpyrrole. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its efficiency and reliability.

The Vilsmeier-Haack Reaction: A Proven Protocol

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The process involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent is then attacked by the electron-rich pyrrole ring.

Causality Behind Experimental Choices:

-

Substrate: 1-Phenylpyrrole is used as the starting material. The phenyl group at the nitrogen atom influences the electronic properties of the pyrrole ring, directing the formylation primarily to the C2 position.

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ activates it to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).

-

Solvent: An inert solvent like ethylene dichloride is typically used to facilitate the reaction while not participating in it.[5]

-

Hydrolysis: The reaction is quenched with an aqueous solution (often containing a base like sodium acetate) to hydrolyze the iminium intermediate to the final aldehyde product.[5]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from the well-established procedure for the formylation of pyrrole.[4][5]

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 1.1 eq.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) while maintaining the internal temperature between 10–20°C.

-

Reaction Initiation: Remove the ice bath and stir the mixture for 15 minutes. Then, re-cool the flask and add an appropriate solvent such as ethylene dichloride.

-

Substrate Addition: Once the temperature is below 5°C, add a solution of 1-phenylpyrrole (1.0 eq.) in ethylene dichloride dropwise over 1 hour.

-

Reaction Completion: After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Hydrolysis & Workup: Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes with vigorous stirring.

-

Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with a suitable solvent (e.g., ether).

-

Purification: Combine the organic extracts, wash with a saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. scispace.com [scispace.com]

- 2. This compound | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1H-Pyrrole-2-carbaldehyde | Structure, Properties, Uses, Safety Data & Supplier Information – China Chemical Expert Guide [pipzine-chem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Biological activity of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Phenyl-1H-Pyrrole-2-Carbaldehyde Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] From the cholesterol-lowering blockbuster Atorvastatin to the multi-kinase inhibitor Sunitinib used in cancer therapy, the pyrrole motif is integral to numerous FDA-approved drugs.[4] This guide focuses on a specific, promising subclass: this compound derivatives. The strategic placement of a phenyl group at the N1 position and a reactive carbaldehyde at C2 creates a versatile template for synthesizing diverse compound libraries with a wide spectrum of biological activities. This document provides an in-depth exploration of these activities, the underlying mechanisms, and the experimental methodologies used for their evaluation.

The Chemical Core and Synthetic Strategy

The this compound core is a valuable synthetic intermediate. The aldehyde group serves as a handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6][7]

A common and efficient method for the synthesis of the core structure involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[8] This approach, often mediated by iodine and a copper catalyst in the presence of oxygen, provides a greener alternative to methods that use hazardous oxidants.[8] The Vilsmeier-Haack reaction is another established method for formylating the pyrrole ring to produce the carbaldehyde derivative.[9]

Workflow: General Synthesis of Pyrrole-2-Carbaldehyde Derivatives

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the target compounds, starting from common precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 1-phenyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a phenyl group at the 1-position and a carbaldehyde at the 2-position of the pyrrole ring creates a versatile platform for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and a detailed protocol for the crystallographic analysis of this key synthetic intermediate. While a definitive crystal structure for this compound is not currently available in public databases, this guide offers the necessary protocols to achieve this, empowering researchers to contribute this valuable data to the scientific community.

I. Synthesis of this compound: The Vilsmeier-Haack Approach

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation method is widely used for electron-rich aromatic and heterocyclic compounds.[1][2] The causality behind this choice lies in the high reactivity of the pyrrole ring towards electrophilic substitution and the efficiency of the Vilsmeier reagent as a formylating agent.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-phenyl-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

-

Formylation Reaction: Dissolve 1-phenyl-1H-pyrrole in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by the addition of a cold aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the desired aldehyde. Vigorously stir the mixture for 1 hour. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis

Caption: Vilsmeier-Haack synthesis workflow.

II. Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of the compound.

¹H NMR (Proton NMR) Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.56 | s |

| Phenyl | 7.48 - 7.33 | m |

| Pyrrole H5 | 7.16 | dd |

| Pyrrole H3 | 7.07 | t |

| Pyrrole H4 | 6.40 | dd |

Note: Data obtained from a supporting information document of a Royal Society of Chemistry publication.[3] The multiplicity is denoted as s (singlet), t (triplet), dd (doublet of doublets), and m (multiplet).

¹³C NMR (Carbon-13 NMR) Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 179.18 |

| Phenyl (ipso-C) | 138.91 |

| Pyrrole C2 | 132.72 |

| Pyrrole C5 | 131.19 |

| Phenyl | 129.25, 128.39, 126.22 |

| Pyrrole C3 | 122.14 |

| Pyrrole C4 | 111.01 |

Note: Data obtained from a supporting information document of a Royal Society of Chemistry publication.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of solid this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is achieved.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Aldehyde) | 1680 - 1660 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N (Pyrrole) | 1300 - 1200 | Medium |

Note: These are expected ranges and the exact peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 171. Key fragment ions would likely result from the loss of the formyl group (-CHO) and fragmentation of the phenyl and pyrrole rings. The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the side-chain substituents.[4][5]

III. Crystal Structure Determination: A Protocol

Although a published crystal structure for this compound is not available, the following protocol outlines the necessary steps for its determination.

Crystal Growth

Growing high-quality single crystals is the most critical and often the most challenging step.

Experimental Protocol for Crystal Growth (Slow Evaporation):

-

Solvent Selection: Dissolve a small amount of purified this compound in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.

-

Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system by gentle warming.

-

Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

-

Crystal Formation: Allow the vial to stand undisturbed in a vibration-free environment. Crystals should form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Workflow for X-ray Diffraction Analysis:

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Steps:

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

-

Validation: The final crystal structure is validated using established crystallographic metrics to ensure its quality and accuracy.

IV. Potential Applications in Drug Development

Pyrrole-containing compounds are known to possess a wide array of biological activities.[6] The structural motif of this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. For instance, various pyrrole derivatives have shown promise as antioxidant and neuroprotective agents.[7] The aldehyde functionality allows for further chemical modifications, such as the formation of Schiff bases, hydrazones, and other derivatives, which can lead to compounds with enhanced biological profiles. The exploration of this compound and its derivatives could lead to the discovery of new leads in areas such as neurodegenerative diseases and cancer.

V. Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and crystallographic analysis of this compound. By following the detailed protocols outlined herein, researchers can confidently prepare and characterize this important molecule. The elucidation of its single-crystal structure will be a valuable contribution to the field, providing crucial insights into its solid-state conformation and intermolecular interactions, which are fundamental for rational drug design and materials science.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. rsc.org [rsc.org]

- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. brieflands.com [brieflands.com]

An In-depth Technical Guide to 1-phenyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-phenyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and its role as a versatile precursor in the synthesis of more complex molecules.

Introduction

This compound is a substituted pyrrole that has garnered significant interest in organic synthesis due to its utility as a versatile intermediate. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including pharmaceuticals and natural products.[1] The presence of a reactive aldehyde group at the 2-position, combined with the N-phenyl substituent, makes this compound a valuable starting material for the construction of diverse molecular architectures. This guide will provide a thorough understanding of its synthesis, properties, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

Historical Context and Synthetic Evolution

The journey to this compound begins with the synthesis of its precursor, 1-phenylpyrrole. The most common and historically significant method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis , first reported in 1884.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, to form the pyrrole ring.

Once the 1-phenylpyrrole core is established, the introduction of the formyl group at the 2-position is typically achieved through the Vilsmeier-Haack reaction . Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrrole ring with high regioselectivity at the electron-rich C2 position.[3]

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the synthesis of 1-phenylpyrrole via the Paal-Knorr reaction, followed by its formylation using the Vilsmeier-Haack reaction.

Part 1: Synthesis of 1-phenylpyrrole (Paal-Knorr Synthesis)

The Paal-Knorr synthesis provides a reliable and straightforward method for the preparation of the 1-phenylpyrrole precursor. The reaction proceeds by the condensation of 2,5-dimethoxytetrahydrofuran (the cyclic acetal of succinaldehyde) with aniline in the presence of an acid catalyst.

Experimental Protocol: Paal-Knorr Synthesis of 1-phenylpyrrole

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and aniline (1.0 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylpyrrole.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-phenylpyrrole as a colorless to pale yellow oil.

Diagram of the Paal-Knorr Synthesis Workflow

Caption: Workflow for the synthesis of 1-phenylpyrrole via the Paal-Knorr reaction.

Part 2: Formylation of 1-phenylpyrrole (Vilsmeier-Haack Reaction)

With 1-phenylpyrrole in hand, the subsequent Vilsmeier-Haack formylation introduces the aldehyde functionality at the C2 position of the pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-phenylpyrrole

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Addition of 1-phenylpyrrole: Dissolve 1-phenylpyrrole (1.0 eq) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt. This step is often exothermic and should be performed with caution.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield this compound as a solid.

Diagram of the Vilsmeier-Haack Formylation Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [4] |

| Molecular Weight | 171.19 g/mol | [4] |

| Appearance | Solid | [5] |

| CAS Number | 30186-39-1 | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characteristic. The aldehyde proton typically appears as a singlet downfield (around 9.5-9.6 ppm). The pyrrole ring protons and the phenyl ring protons will show distinct multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around 180 ppm. The carbons of the pyrrole and phenyl rings will appear in the aromatic region.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1660-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of a variety of more complex heterocyclic systems with potential biological activities. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations.

Key Synthetic Transformations:

-

Condensation Reactions: The aldehyde can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. These products can serve as intermediates for the synthesis of fused heterocyclic systems. For example, derivatives of 1-phenyl-1H-pyrrole have been investigated for their antiprotozoal activities.[6]

-

Wittig and Related Reactions: The aldehyde can be converted to alkenes via the Wittig reaction or Horner-Wadsworth-Emmons olefination, allowing for carbon-carbon bond formation and the introduction of various side chains.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to other important functionalized pyrrole derivatives.

-

Multicomponent Reactions: Pyrrole-2-carbaldehydes are often employed as key components in multicomponent reactions to rapidly build molecular complexity and generate libraries of compounds for biological screening.

While specific biological activity data for this compound itself is limited in publicly available literature, the broader class of pyrrole-containing molecules has shown a vast range of therapeutic potential, including anti-inflammatory, anticancer, antibacterial, and antifungal activities.[7][8] Therefore, this compound remains a key starting material for the exploration of new chemical entities with potential medicinal applications.

Diagram of Synthetic Utility

References

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. This compound | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. alliedacademies.org [alliedacademies.org]

- 8. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to the Solid-State Characterization of 1-phenyl-1H-pyrrole-2-carbaldehyde for Pharmaceutical Applications

This guide provides a comprehensive framework for the thorough investigation of the solid-state properties of 1-phenyl-1H-pyrrole-2-carbaldehyde. In the landscape of drug development, a profound understanding of an Active Pharmaceutical Ingredient's (API) solid form is not merely a regulatory checkbox but a fundamental pillar of a successful therapeutic product.[1][2][3] The physical properties of the solid state—such as crystallinity, polymorphism, and solubility—directly govern the stability, manufacturability, and bioavailability of the final drug product.[2]

This document is structured to guide researchers and drug development professionals through the essential analytical techniques required to fully characterize a new chemical entity like this compound. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating approach to solid-state chemistry.

Foundational Physicochemical Properties

All in-depth characterization begins with establishing the fundamental identity of the compound. For this compound, this foundational data serves as the starting point for all subsequent analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [4][5] |

| Molecular Weight | 171.20 g/mol | [4] |

| CAS Number | 30186-39-1 | [4] |

| Physical Form | Solid | [5][6] |

Integrated Workflow for Solid-State Characterization

A systematic approach is crucial to avoid overlooking critical properties. The following workflow illustrates the logical progression from initial sample analysis to comprehensive solid-form understanding, ensuring that data from multiple techniques are integrated to build a complete picture.

Caption: Integrated workflow for API solid-state characterization.

Thermal Analysis: Uncovering Thermal Behavior and Purity

Thermal analysis techniques are indispensable for probing the thermal transitions of a material, providing critical data on melting point, phase changes, and the presence of solvates.[7]

Expertise & Causality: DSC is the primary tool for determining the melting point and identifying polymorphic transitions.[8][9] A sharp, high-energy melting endotherm is characteristic of a pure, crystalline solid. Conversely, broad transitions or multiple peaks can indicate impurities, the presence of an amorphous phase, or polymorphic transformations upon heating. This information is vital for establishing a stable temperature range for manufacturing and storage.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.

-

Sealing: Hermetically seal the pan to prevent sublimation or decomposition during the analysis. An unsealed or pinhole-lidded pan may be used if the goal is to observe the loss of a volatile component.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: Analyze the resulting heat flow curve to identify thermal events such as glass transitions (for amorphous content), crystallization exotherms, and melting endotherms.

Expertise & Causality: TGA measures changes in mass as a function of temperature. It is the definitive method for determining if a crystal form is a solvate or a hydrate by quantifying the loss of solvent molecules upon heating.[9] This is critical because solvated forms can have dramatically different properties and may be unstable under certain processing conditions.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of this compound onto an open TGA pan.

-

Instrument Setup: Tare the balance and place the sample onto the TGA furnace pedestal.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at 10 °C/min to a high temperature (e.g., 300 °C) under a nitrogen atmosphere.

-

-

Data Analysis: Examine the TGA curve for mass loss steps. Correlate the temperature of mass loss with thermal events observed in the DSC thermogram to distinguish solvent loss from decomposition.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Form Identification

Expertise & Causality: XRPD is the most powerful technique for distinguishing between different crystalline forms (polymorphs) and identifying amorphous material.[9][10] Each crystalline solid produces a unique diffraction pattern, analogous to a fingerprint, which is determined by its internal crystal lattice.[1][11] Uncontrolled polymorphic transitions during manufacturing or storage can lead to catastrophic changes in drug performance, making XRPD an essential quality control tool.[10]

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount of the bulk powder to ensure random crystal orientation.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Acquisition:

-

Use a standard X-ray source, such as Copper K-alpha (Cu Kα) radiation.

-

Scan the sample over a relevant angular range (e.g., 2° to 40° 2θ).

-

Set an appropriate step size (e.g., 0.02° 2θ) and scan speed.

-

-

Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus diffraction angle (2θ).

-

Crystalline Material: Will show a series of sharp, well-defined peaks at specific 2θ angles.

-

Amorphous Material: Will produce a broad, diffuse halo with no distinct peaks.

-

Polymorphs: Different polymorphs of the same compound will exhibit distinctly different peak positions and/or relative intensities.

-

Polymorphism: A Critical Consideration in Development

The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[10][11][12] Different polymorphs can have different physical properties, and often one form is more thermodynamically stable than others.[11] It is crucial to identify the most stable polymorph early in development to mitigate risks of form conversion.[13]

Caption: Decision workflow for polymorph screening.

Solubility Profiling: A Predictor of In Vivo Performance

The solubility of an API is a critical determinant of its oral bioavailability.[2][14] A solid form must dissolve to be absorbed. Therefore, understanding the solubility of this compound in various aqueous and biorelevant media is essential for formulation design.

Experimental Protocol: Equilibrium Solubility Measurement

-

Media Preparation: Prepare a range of pharmaceutically relevant buffers (e.g., pH 1.2, 4.5, 6.8) and simulated intestinal fluids (FaSSIF, FeSSIF).

-

Sample Addition: Add an excess amount of the solid API to a known volume of each medium in separate vials. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Solid Phase Analysis: Recover the remaining solid and analyze it by XRPD to confirm that no phase transformation occurred during the experiment. This is a critical self-validating step.

Data Presentation: Solubility Profile

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solid Form Post-Study (XRPD) |

| Purified Water | ~7.0 | 25 | [Insert Data] | [e.g., Form I] |

| 0.1 N HCl | 1.2 | 37 | [Insert Data] | [e.g., Form I] |

| pH 4.5 Acetate Buffer | 4.5 | 37 | [Insert Data] | [e.g., Form I] |

| pH 6.8 Phosphate Buffer | 6.8 | 37 | [Insert Data] | [e.g., Form I] |

Conclusion

The comprehensive solid-state characterization of this compound, following the integrated approach outlined in this guide, is a prerequisite for its successful development into a safe, effective, and stable pharmaceutical product. By employing techniques such as DSC, TGA, XRPD, and solubility profiling, and by understanding the scientific principles that underpin them, development teams can select the optimal solid form, design robust formulations, and mitigate the significant risks associated with uncontrolled solid-state properties. This rigorous, evidence-based approach ensures a foundation of quality that will persist throughout the entire product lifecycle.

References

- 1. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 2. Impact of solid state properties on developability assessment of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. This compound | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 30186-39-1 [amp.chemicalbook.com]

- 6. This compound | 30186-39-1 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. solitekpharma.com [solitekpharma.com]

- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 12. researchgate.net [researchgate.net]

- 13. Solid State Chemistry During the Early Stages of Pharmaceutical Development [registech.com]

- 14. A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development – Material Science Research India [materialsciencejournal.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Phenyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack Reaction

Abstract